molecular formula C12H17NO5S B2519533 (4-Diethylsulfamoyl-phenoxy)-acetic acid CAS No. 50283-86-8

(4-Diethylsulfamoyl-phenoxy)-acetic acid

Cat. No.: B2519533
CAS No.: 50283-86-8
M. Wt: 287.33
InChI Key: DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Diethylsulfamoyl-phenoxy)-acetic acid is an organic compound with a complex structure that includes a phenoxy group and a diethylsulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

(4-Diethylsulfamoyl-phenoxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid typically involves the reaction of 4-hydroxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-Diethylsulfamoyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of (4-Diethylsulfamoyl-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylsulfamoyl)phenoxyacetic acid
  • 4-(Diethylsulfamoyl)phenoxybenzoic acid
  • 4-(Diethylsulfamoyl)phenoxyethanol

Uniqueness

(4-Diethylsulfamoyl-phenoxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group and a diethylsulfamoyl group makes it particularly effective in certain applications, such as enzyme inhibition and organic synthesis.

Properties

IUPAC Name

2-[4-(diethylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFQLKIGVZIPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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